3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Its structure features:
- A tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core, which provides rigidity and π-conjugation for bioactivity .
- A naphthalen-1-ylmethylsulfanyl substituent at position 2, contributing to steric bulk and aromatic interactions .
Synthetic routes for analogous compounds often involve cyclization of o-aminonitriles or aza-Wittig reactions, followed by functionalization of the sulfanyl group .
Properties
Molecular Formula |
C28H24N2OS2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-(naphthalen-1-ylmethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H24N2OS2/c1-18-13-15-21(16-14-18)30-27(31)25-23-11-4-5-12-24(23)33-26(25)29-28(30)32-17-20-9-6-8-19-7-2-3-10-22(19)20/h2-3,6-10,13-16H,4-5,11-12,17H2,1H3 |
InChI Key |
CHRJGDHMWOQCCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC5=CC=CC=C54)SC6=C3CCCC6 |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrobenzothieno moiety and a pyrimidinone structure, suggest various biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 468.6 g/mol. The compound integrates multiple functional groups that contribute to its biological properties. The presence of the naphthalenylmethyl sulfanyl group enhances its chemical diversity and potential pharmacological effects.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 468.6 g/mol |
| Key Functional Groups | Tetrahydrobenzothieno moiety, pyrimidinone structure |
Biological Activity
Research indicates that compounds similar to 3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit a range of biological activities:
- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, suggesting applications in neurodegenerative diseases.
- Antimicrobial Properties : The compound's structure allows for potential antimicrobial activity against various pathogens.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of related compounds, providing insights into their mechanisms and effects:
- A study highlighted that derivatives containing the benzothieno-pyrimidine core demonstrated significant antitumor activity, with IC50 values indicating effective inhibition of cancer cell lines .
- Another research focused on neuroprotective properties, where compounds with similar structures were assessed for their ability to protect neuronal cells from oxidative stress .
Synthesis Methods
The synthesis of 3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one can be achieved through various methods. Key synthetic routes include:
- Cyclization Reactions : Utilizing thiosemicarbazides and appropriate aromatic isothiocyanates to form the core structure.
- Functional Group Modifications : Post-synthesis modifications to enhance biological activity and selectivity towards specific targets.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Reaction of thiosemicarbazides with isothiocyanates |
| 2 | Cyclization to form the benzothieno-pyrimidine core |
| 3 | Functional group modifications for enhanced activity |
Interaction Studies
Understanding how 3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies may include:
- Molecular Docking Studies : To elucidate binding interactions with target enzymes.
- In vitro Assays : Evaluating the compound's efficacy against specific biological targets such as enzymes involved in cancer progression or neurodegeneration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Findings:
Substituent Effects on Bioactivity: Naphthalenylmethylsulfanyl (target compound) vs. phenylsulfanyl (): The naphthalene group enhances antimicrobial potency due to increased hydrophobic interactions with bacterial membranes .
Synthetic Flexibility: Derivatives with mercapto groups () allow facile functionalization via Schiff base reactions, enabling rapid diversification for SAR studies . Aza-Wittig reactions () provide regioselective access to alkylamino derivatives, critical for optimizing pharmacokinetic profiles .
Structural Characterization: Single-crystal X-ray data () confirm planar thienopyrimidine cores and substituent orientations, aiding in docking studies .
Biological Performance :
- Compounds with 4-methylphenyl (target) or 4-ethoxyphenyl () groups show superior activity over unsubstituted phenyl analogs, likely due to improved membrane penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
